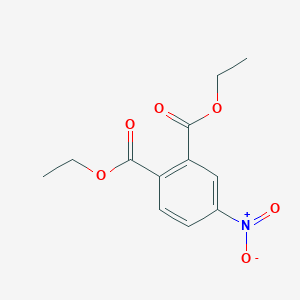
1,2-Bis(methanesulfonamido)benzene
Vue d'ensemble
Description
1,2-Bis(methanesulfonamido)benzene, also known as N,N′-(1,2-Phenylene)dimethanesulfonamide, is a chemical compound with the molecular formula C8H12N2O4S2 .
Molecular Structure Analysis
The molecular formula of 1,2-Bis(methanesulfonamido)benzene is C8H12N2O4S2. It has an average mass of 264.322 Da and a monoisotopic mass of 264.023834 Da .Physical And Chemical Properties Analysis
1,2-Bis(methanesulfonamido)benzene has a density of 1.6±0.1 g/cm3, a boiling point of 423.5±55.0 °C at 760 mmHg, and a flash point of 209.9±31.5 °C. It has 6 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
- Specific Scientific Field : Magnetic Resonance Tomography (MRT) and Structural Biology .
- Summary of the Application : The compound “1,2-Bis(methanesulfonamido)benzene” is used in the synthesis of a tetrahedral cobalt(II) complex, which exhibits the properties of a single-molecule magnet . This complex has wide possibilities for use as a paramagnetic label for structural biology or as a contrast agent and even a temperature sensor for medical diagnostics .
- Methods of Application or Experimental Procedures : The electronic structure parameters of the complex are determined by paramagnetic NMR spectroscopy . This method is advantageous for studying the magnetic properties and electronic structures of highly anisotropic transition metal complexes .
- Results or Outcomes : The value of axial anisotropy of the magnetic susceptibility estimated for the complex (Δχ ax = 34.5 × 10 –32 m 3 at 20°C) is record-breaking among all transition metal complexes studied by the NMR method .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(methanesulfonamido)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h3-6,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZJRLRCNOECEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997319 | |
| Record name | N,N'-(1,2-Phenylene)dimethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,2-Bis(methanesulfonamido)benzene | |
CAS RN |
7596-80-7 | |
| Record name | NSC18794 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-(1,2-Phenylene)dimethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)

![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)


![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)


![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)